molecular formula C20H21ClN2 B138701 N-Methyl Iso Desloratadine CAS No. 183198-48-3

N-Methyl Iso Desloratadine

Cat. No.: B138701
CAS No.: 183198-48-3
M. Wt: 324.8 g/mol
InChI Key: CAQVAQIJQYJEND-UHFFFAOYSA-N
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Description

N-Methyl Iso Desloratadine is a chemical compound with the molecular formula C20H21ClN2. It is a derivative of desloratadine, which is a second-generation antihistamine commonly used to treat allergic disorders such as allergic rhinitis and urticaria. This compound is characterized by its unique structural modifications, which include the addition of a methyl group to the desloratadine molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Iso Desloratadine typically involves the methylation of desloratadine. One common method includes the reaction of desloratadine with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: N-Methyl Iso Desloratadine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce N-methylated amines .

Scientific Research Applications

N-Methyl Iso Desloratadine has several scientific research applications, including:

Mechanism of Action

N-Methyl Iso Desloratadine exerts its effects by selectively binding to histamine H1 receptors. By competing with histamine for binding at these receptors, it prevents the activation of histamine-induced pathways, thereby alleviating symptoms of allergic reactions such as nasal congestion, itching, and hives. The compound’s molecular targets include the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the additional methyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification may result in differences in receptor binding affinity, metabolic stability, and overall efficacy compared to its parent compound, desloratadine .

Properties

IUPAC Name

13-chloro-2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-8,10,13,19H,4-5,9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQVAQIJQYJEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614378
Record name 8-Chloro-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183198-48-3
Record name 8-Chloro-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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